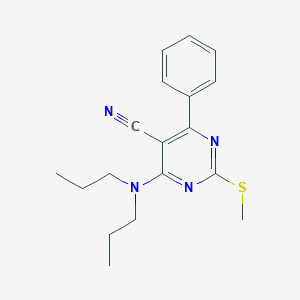
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP-3, and it is a pyrrole-based kinase inhibitor that has shown promising results in cancer research, inflammation, and other diseases.
作用機序
The mechanism of action of MBP-3 involves the inhibition of specific kinases involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MBP-3 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. MBP-3 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of using MBP-3 in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of this compound for use in various experiments. However, one of the limitations of using MBP-3 is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on MBP-3. One of the primary directions is the development of new cancer treatments based on this compound. Researchers are also exploring the potential applications of MBP-3 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Additionally, there is ongoing research on the potential toxicity of MBP-3 and ways to mitigate this toxicity to expand its applications in various experiments.
合成法
The synthesis of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one involves the reaction between 4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one and hydrazine hydrate. This reaction leads to the formation of MBP-3. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
MBP-3 has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that MBP-3 can inhibit the growth of cancer cells by targeting specific kinases involved in cancer cell proliferation. This makes MBP-3 a promising candidate for the development of new cancer treatments.
特性
製品名 |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one |
|---|---|
分子式 |
C23H25N5O |
分子量 |
387.5 g/mol |
IUPAC名 |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C23H25N5O/c1-15-5-10-18-19(13-15)26-23(25-18)21-20(29)14-28(22(21)24)17-8-6-16(7-9-17)27-11-3-2-4-12-27/h5-10,13H,2-4,11-12,14,24H2,1H3,(H,25,26) |
InChIキー |
OEBNLWLVYZMCTF-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)